

Azanidazole: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Azanidazole

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An In-depth Exploration of a Promising Nitroimidazole Derivative

Executive Summary

Azanidazole is a 5-nitroimidazole derivative with significant potential as an antiprotozoal and antibacterial agent, particularly against anaerobic organisms. Belonging to the same class as the widely-used metronidazole, **azanidazole** operates through a mechanism of reductive activation within the target pathogen, leading to the generation of cytotoxic nitro radicals that induce DNA damage and cell death.[1] Preclinical studies in animal models have demonstrated a favorable safety profile, indicating good tolerance and a lack of teratogenic effects.[2] While clinical development has reached Phase II, publicly available, detailed quantitative data on its pharmacokinetics, antimicrobial spectrum, and clinical efficacy remains limited.[1] This guide synthesizes the available technical information on **azanidazole**, drawing upon established knowledge of the nitroimidazole class to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Nitroimidazole Derivatives

Nitroimidazoles are a class of synthetic antimicrobial agents characterized by an imidazole ring bearing a nitro group.[3] They are indispensable in the treatment of infections caused by anaerobic bacteria and protozoa.[3] The selective toxicity of nitroimidazoles stems from their mechanism of action, which is dependent on the anaerobic or microaerophilic environment of the target organisms.[3] In these low-oxygen conditions, the nitro group is reduced by microbial enzymes, leading to the formation of highly reactive intermediates that are cytotoxic.[3]

Azanidazole: An Overview

Azanidazole is a second-generation 5-nitroimidazole with the chemical name 4-[(E)-2-(1-methyl-5-nitro-1H-imidazol-2-yl)ethenyl]pyrimidin-2-amine.^[1] It is also known by the synonyms Triclose and Nitromidine.^[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Azanidazole** is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₀ N ₆ O ₂	^[1]
Molecular Weight	246.23 g/mol	^[1]
IUPAC Name	4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine	^[1]
CAS Number	62973-76-6	^[1]
Appearance	Solid powder	^[3]
Solubility	Soluble in DMSO	^[3]

Mechanism of Action

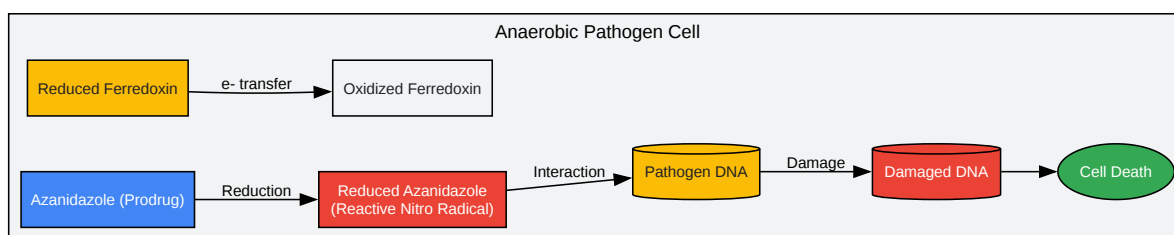
The antimicrobial activity of **azanidazole**, like other nitroimidazoles, is contingent upon the reductive activation of its nitro group within the target cell.^[1]

Reductive Activation: In the low redox potential environment of anaerobic organisms, electrons are transferred from ferredoxin or similar electron transport proteins to the nitro group of **azanidazole**. This reduction is a critical first step in its activation.

Generation of Reactive Intermediates: The single-electron reduction of the nitro group forms a short-lived nitroso radical anion. Further reduction can lead to the formation of other reactive intermediates, including nitroso and hydroxylamine derivatives.

DNA Damage and Cytotoxicity: These highly reactive intermediates are potent oxidizing agents that interact with and damage cellular macromolecules, most critically DNA.[1] The resulting DNA strand breakage and loss of helical structure inhibit protein synthesis and lead to apoptotic cell death.[1]

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of **Azanidazole**.



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Caption: Proposed mechanism of action of **Azanidazole**.

Pharmacokinetics and Pharmacodynamics

While specific quantitative pharmacokinetic data for **azanidazole** is not readily available in the public domain, general characteristics of nitroimidazoles can be inferred.

Parameter	Description	Reference
Absorption	Well absorbed after oral administration.	[1]
Distribution	Expected to be widely distributed in body tissues.	
Metabolism	Primarily metabolized in the liver.	[1]
Excretion	Mainly eliminated through the kidneys.	[1]
Half-life	Not well-documented.	[1]

Antimicrobial Spectrum

Azanidazole is active against a range of anaerobic bacteria and protozoa. Specific Minimum Inhibitory Concentration (MIC) values are not widely published, but its spectrum is expected to be similar to that of other 5-nitroimidazoles.

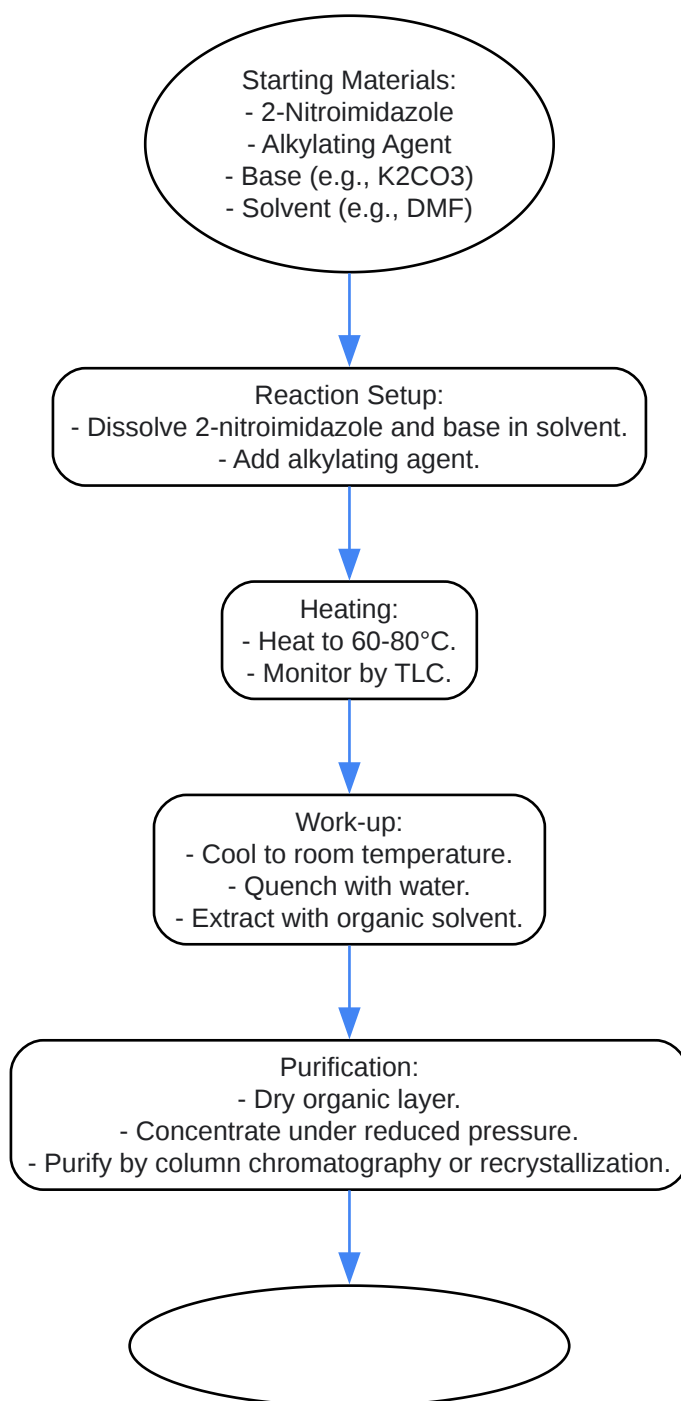
Organism Type	Examples
Anaerobic Bacteria	Bacteroides spp., Fusobacterium spp., Clostridium spp.
Protozoa	Trichomonas vaginalis, Entamoeba histolytica, Giardia lamblia

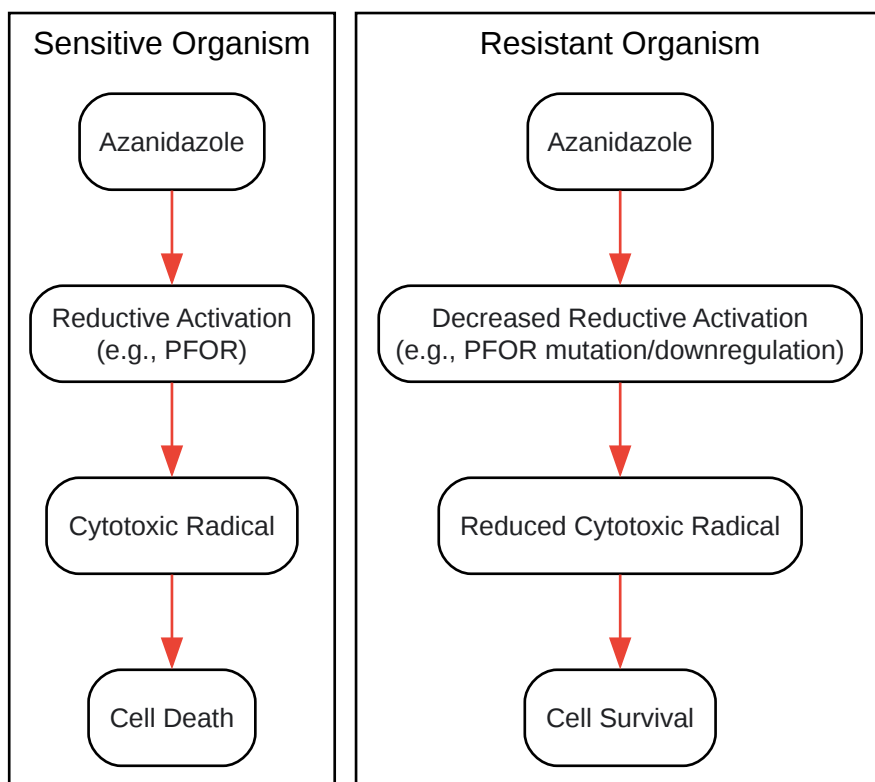
Key Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **azanidazole** are not publicly available. However, standard methodologies for similar compounds can be adapted.

General Synthesis of a Nitroimidazole Derivative (Etanidazole as an example)

A general protocol for the N-alkylation of a nitroimidazole, based on the synthesis of etanidazole, is presented below. This provides a plausible route for the synthesis of **azanidazole**, which would require the appropriate starting materials.





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